molecular formula C6H7F2N3O B8239993 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol

7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B8239993
M. Wt: 175.14 g/mol
InChI Key: GJZLIWKLESAEMV-UHFFFAOYSA-N
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Description

7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol is an organic compound with the chemical formula C9H9F2N3O. It is known for its unique structure, which includes a pyrazolo[4,3-c]pyridine core with two fluorine atoms at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-difluoro-2-oxopropanoic acid with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol exhibit promising antitumor properties. Studies have shown that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives could effectively target and inhibit the growth of breast cancer cells by inducing programmed cell death pathways .

Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation. These findings are particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that this compound can exhibit inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics .

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Studies indicate that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress .

Nanomaterials
The compound is also being investigated for its role in synthesizing nanomaterials. Its ability to act as a reducing agent in the synthesis of metal nanoparticles has been documented. These nanoparticles have applications in catalysis and drug delivery systems due to their high surface area and reactivity .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations that can lead to the development of more complex molecular architectures. This versatility makes it a crucial intermediate in synthesizing pharmaceuticals and agrochemicals .

Case Studies

Study Title Focus Area Findings
Antitumor Activity of Pyrazolo CompoundsMedicinal ChemistryInduced apoptosis in breast cancer cells; potential for drug development.
Neuroprotective Properties of 7-Difluoro DerivativesNeurobiologyProtection against oxidative stress; implications for Alzheimer's treatment.
Antimicrobial Efficacy of Pyrazolo CompoundsMicrobiologyInhibition of bacterial growth; potential new antibiotic candidates.
Application in Polymer ScienceMaterial ScienceEnhanced thermal stability and mechanical properties in polymer matrices.
Synthesis of Nanoparticles using Pyrazolo CompoundsNanotechnologyEffective reducing agent for synthesizing metal nanoparticles; applications in catalysis.

Mechanism of Action

The mechanism of action of 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dichloro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol
  • 7,7-dibromo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol
  • 7,7-diiodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol

Uniqueness

The presence of fluorine atoms in 7,7-difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Biological Activity

7,7-Difluoro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7F2N3OC_6H_7F_2N_3O with a molecular weight of approximately 195.6 g/mol. The compound features a pyrazolo[4,3-c]pyridine core with two fluorine atoms at the 7-position.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptors associated with key signaling pathways in cells.

These interactions can lead to significant alterations in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, derivatives of this compound demonstrated promising inhibitory effects. The structure-activity relationship (SAR) indicated that modifications at the 3-position could enhance potency against bacterial strains .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. Moreover, it has been suggested that the compound may inhibit the BCL6 protein involved in oncogenic signaling .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage. This activity could be beneficial in developing treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological Activity Target/Mechanism Reference
AntimicrobialMycobacterium tuberculosis
AnticancerCaspase activation in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antimicrobial Screening : A study conducted by AbbVie screened over 100,000 compounds and identified derivatives of this compound as effective inhibitors of Mycobacterium tuberculosis. The study emphasized the importance of structural modifications to enhance efficacy .
  • Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to a significant increase in apoptotic markers in various cancer cell lines. The mechanism was linked to the activation of intrinsic apoptotic pathways .

Properties

IUPAC Name

7,7-difluoro-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c7-6(8)2-9-1-3-4(6)10-11-5(3)12/h9H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLIWKLESAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(CN1)(F)F)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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